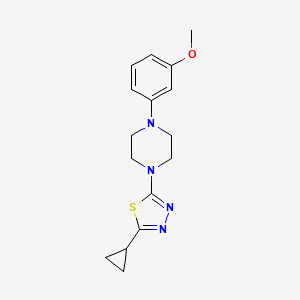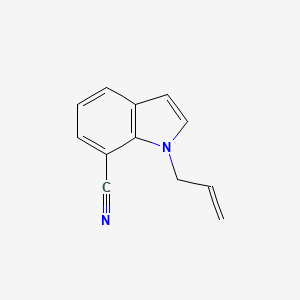
1-(prop-2-en-1-yl)-1H-indole-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(prop-2-en-1-yl)-1H-indole-7-carbonitrile is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a prop-2-en-1-yl group attached to the nitrogen atom of the indole ring and a carbonitrile group at the 7th position of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(prop-2-en-1-yl)-1H-indole-7-carbonitrile typically involves the alkylation of indole derivatives. One common method is the reaction of indole with prop-2-en-1-yl halides under basic conditions. The carbonitrile group can be introduced through a subsequent reaction with cyanogen bromide or similar reagents.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(prop-2-en-1-yl)-1H-indole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of indole oxides.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
1-(prop-2-en-1-yl)-1H-indole-7-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(prop-2-en-1-yl)-1H-indole-7-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact pathways and molecular targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
- 1-(prop-2-en-1-yl)-1H-indole-3-carbonitrile
- 1-(prop-2-en-1-yl)-1H-indole-5-carbonitrile
- 1-(prop-2-en-1-yl)-1H-indole-6-carbonitrile
Comparison: 1-(prop-2-en-1-yl)-1H-indole-7-carbonitrile is unique due to the position of the carbonitrile group at the 7th position of the indole ring. This positional difference can significantly influence the compound’s chemical reactivity and biological activity. For example, the 7-carbonitrile derivative may exhibit different binding affinities to biological targets compared to its 3-, 5-, or 6-carbonitrile counterparts.
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-prop-2-enylindole-7-carbonitrile |
InChI |
InChI=1S/C12H10N2/c1-2-7-14-8-6-10-4-3-5-11(9-13)12(10)14/h2-6,8H,1,7H2 |
InChI Key |
PXMGHZQQUMCMHP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=CC2=C1C(=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclopropyl-6-{[1-(1H-imidazole-4-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12240504.png)
![4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(3,3,3-trifluoropropanesulfonyl)piperidine](/img/structure/B12240507.png)
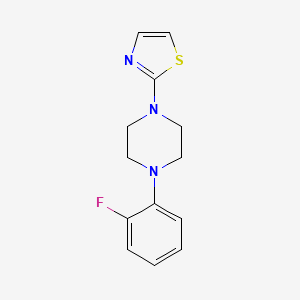
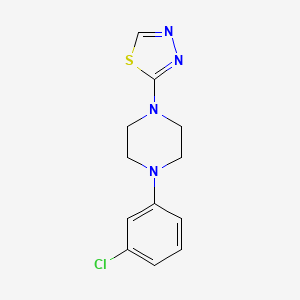
![2-[5-(2-Fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine](/img/structure/B12240520.png)
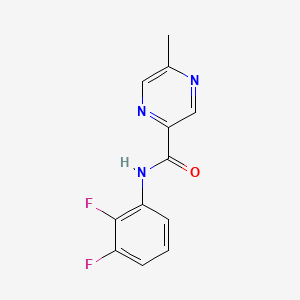
![2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B12240526.png)
![3-(Fluoromethyl)-1-[4-(piperidine-1-sulfonyl)benzoyl]piperidine](/img/structure/B12240527.png)
![2-({1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B12240532.png)
![5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B12240533.png)
![4-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-2-(propan-2-yl)pyrimidine](/img/structure/B12240539.png)
![2-[(3,4-Difluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole](/img/structure/B12240542.png)
![1-Ethyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12240559.png)
